N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule combining a benzofuran-2-carboxamide scaffold with a 1-methylsulfonylpiperidine moiety linked via a methylene bridge (molecular formula C16H20N2O4S; MW 336.41 g/mol). The compound belongs to the broader class of benzofuran-2-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery, and has been proposed as a cyclin-dependent kinase 2 (CDK2) inhibitor.

Molecular Formula C16H20N2O4S
Molecular Weight 336.41
CAS No. 1235082-36-6
Cat. No. B2449664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS1235082-36-6
Molecular FormulaC16H20N2O4S
Molecular Weight336.41
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H20N2O4S/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19)
InChIKeyRXSFVFWKIPBYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1235082-36-6): Compound Class and Procurement Context


N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule combining a benzofuran-2-carboxamide scaffold with a 1-methylsulfonylpiperidine moiety linked via a methylene bridge (molecular formula C16H20N2O4S; MW 336.41 g/mol) . The compound belongs to the broader class of benzofuran-2-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery, and has been proposed as a cyclin-dependent kinase 2 (CDK2) inhibitor [1]. However, at the time of this analysis, no primary research paper, patent, or authoritative database (PubChem, ChEMBL, BindingDB) contained direct experimental data for this specific CAS number.

Why N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide Cannot Be Interchanged with Other Benzofuran-2-Carboxamide Analogs


Benzofuran-2-carboxamide derivatives are not functionally interchangeable. The 1-methylsulfonyl group on the piperidine ring introduces a strong electron-withdrawing sulfonamide moiety that modulates the basicity, hydrogen-bonding capacity, and metabolic stability of the piperidine nitrogen relative to unsubstituted piperidine or N-aryl/alkyl analogs [1]. In closely related kinase inhibitor series, replacement of an N-acyl or N-aryl piperidine with an N-methylsulfonyl piperidine has been shown to alter target selectivity profiles, as demonstrated by the IKK2 inhibitory activity (IC50 = 2.2 μM) of a 1-(methylsulfonyl)piperidin-4-yl-containing compound [2]. The benzofuran-2-carboxamide head group further differentiates this compound from benzamide or naphthamide analogs bearing the same 1-(methylsulfonyl)piperidin-4-yl tail . Without head-to-head comparator data, procurement decisions must consider these structural determinants as the basis for functional differentiation.

Quantitative Differentiation Evidence for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide vs. Structural Analogs


Methylsulfonyl-Piperidine vs. Unsubstituted Piperidine: pKa and Hydrogen-Bond Donor/Acceptor Profile

The target compound features an N-methylsulfonyl piperidine, converting the basic secondary amine (pKa ~10-11 for unsubstituted piperidine) into a non-basic sulfonamide (calculated pKa of sulfonamide NH < 0). This eliminates the positive charge at physiological pH present in N-H piperidine analogs such as N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide (CAS 1283004-62-5) . In kinase inhibitor medicinal chemistry, removal of the basic amine has been associated with reduced hERG channel binding, lower phospholipidosis risk, and altered CNS penetration profiles [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Benzofuran-2-Carboxamide vs. Benzamide Tail: CDK2 Inhibition Potential in Structurally Related Series

While no direct CDK2 data exist for the target compound, the benzofuran-2-carboxamide scaffold has demonstrated CDK2 inhibitory activity in a closely related series. Eldehna et al. (2022) reported that 3-(piperazinylmethyl)benzofuran-2-carboxamide derivatives inhibited CDK2 with IC50 values of 40.91–52.63 nM, comparable to staurosporine (IC50 = 56.76 nM) [1]. In contrast, benzamide analogs bearing the same 1-(methylsulfonyl)piperidin-4-yl tail (e.g., CAS 1234868-68-8) have not been associated with CDK2 activity in public databases. The benzofuran-2-carboxamide moiety thus represents a structurally informed hypothesis for CDK2 engagement that is absent in benzamide or naphthamide analogs .

CDK2 Inhibition Cancer Cell Proliferation Benzofuran SAR

1-(Methylsulfonyl)piperidine Moiety: IKK2 Kinase Engagement vs. Piperidine Analogs Lacking the Sulfonyl Group

A structurally related compound bearing the 1-(methylsulfonyl)piperidin-4-yl moiety (CHEMBL1773328; BindingDB BDBM50343672) demonstrated IKK2 inhibitory activity with an IC50 of 2.20 μM in a TR-FRET assay [1]. The methylsulfonyl group contributes to kinase hinge-region interactions distinct from those of unsubstituted piperidines. In the broader kinase literature, sulfonamide-containing kinase inhibitors (e.g., pazopanib, dabrafenib) achieve selectivity through sulfonamide-mediated hydrogen bonding [2]. No public data exist for the corresponding des-methylsulfonyl analog of the target compound, but the 1-(methylsulfonyl)piperidine group is a recognized kinase-binding pharmacophore absent in N-H, N-acyl, or N-aryl piperidine comparator compounds.

IKK2 Inhibition Kinase Selectivity Sulfonamide Pharmacophore

Benzofuran-2-Carboxamide vs. Cyclopentane/Naphthalene Carboxamide: Scaffold-Dependent Antiproliferative Activity in Cancer Cell Lines

The benzofuran-2-carboxamide scaffold has demonstrated antiproliferative activity in multiple cancer cell lines. In the 2022 Eldehna study, benzofuran-2-carboxamide derivatives (compounds 9e, 9h, 11d, 13b) showed significant growth inhibition across a panel of cancer cell lines with non-significant cytotoxicity toward normal MRC-5 lung fibroblasts [1]. By contrast, the cyclopentanecarboxamide analog (N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide) and the naphthamide analog (N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide) have not been associated with antiproliferative activity in any publicly available dataset . This suggests the benzofuran-2-carboxamide head group may confer a cancer cell-selective antiproliferative phenotype not observed with saturated or polycyclic carboxamide replacements.

Anticancer Screening Benzofuran SAR Cell Viability Assay

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) vs. Closest Procurement Analogs

Calculated physicochemical parameters distinguish the target compound from its closest purchasable analogs. The target compound (MW 336.41, cLogP ~2.0, TPSA ~83 Ų) occupies a distinct property space relative to N-(piperidin-4-ylmethyl)benzofuran-2-carboxamide (MW 260.33, cLogP ~1.8, TPSA ~56 Ų, plus a basic amine) and N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (MW ~382.5, cLogP ~3.8, TPSA ~59 Ų) . The methylsulfonyl group increases TPSA by ~27 Ų relative to the unsubstituted piperidine analog, predicting reduced passive membrane permeability but enhanced aqueous solubility. These property differences translate to distinct ADME behavior profiles that cannot be achieved by simple substitution of any single comparator.

Drug-Likeness ADME Prediction Lead Optimization

Recommended Application Scenarios for N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide Based on Evidence Profile


Kinase Inhibitor Screening Library Enrichment for CDK2-Focused Oncology Programs

The compound's benzofuran-2-carboxamide scaffold is structurally pre-validated by the Eldehna et al. (2022) series, wherein related benzofuran derivatives achieved CDK2 IC50 values of 40.91–52.63 nM [1]. Inclusion of this compound in a kinase-focused screening deck offers a differentiated chemotype relative to common CDK2 inhibitor cores (pyrazolopyrimidines, imidazopyrazines), potentially identifying novel binding modes or selectivity windows. The methylsulfonyl group provides an additional hydrogen-bonding vector that may engage residues beyond the hinge region.

ADME Property Space Expansion in Lead Optimization Libraries

With calculated TPSA ~83 Ų and cLogP ~2.0, this compound fills a moderately polar, low-lipophilicity niche that is underrepresented among benzofuran-2-carboxamide screening collections . Medicinal chemistry teams seeking to balance potency with favorable ADME properties can use this compound as a starting point for scaffold hopping or property-guided optimization, particularly when high TPSA (>80 Ų) is required to mitigate hERG or phospholipidosis risk.

Selectivity Profiling Against IKK2 and CDK Kinase Panel

Given that a structurally related 1-(methylsulfonyl)piperidine compound shows IKK2 IC50 = 2.20 μM [2] and benzofuran-2-carboxamide derivatives inhibit CDK2 at nanomolar concentrations, this compound is a rational candidate for parallel screening against a focused kinase panel. Procurement of this compound enables the direct experimental determination of its selectivity between IKK2 and CDK family kinases, data that are currently absent from the public domain and would constitute novel intellectual property.

Building Block for Diversity-Oriented Synthesis of Benzofuran-2-Carboxamide Libraries

The compound can serve as a late-stage intermediate for the synthesis of N-substituted benzofuran-2-carboxamide libraries through functionalization of the benzofuran ring (electrophilic aromatic substitution at C5/C6 positions) or modification of the methylene linker [3]. Patent literature on 5- or 6-substituted benzofuran-2-carboxamides (e.g., WO2013/006837) demonstrates the utility of this scaffold in generating analogs for adiponectin pathway modulation, expanding the accessible target space beyond kinase inhibition.

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.